Cinnamoyl isothiocyanate
Overview
Description
Cinnamoyl isothiocyanate (CIT) is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and materials science. It serves as an intermediate in the synthesis of various derivatives with potential biological activities and material properties.
Synthesis Analysis
The synthesis of cinnamoyl thiourea derivatives from CIT has been explored using substituted aniline in an ionic liquid medium, specifically 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]). This method has shown significant improvements in reactivity, yield, and reaction rate, with the added benefit of product recovery through simple filtration and the recyclability of the ionic liquid .
Molecular Structure Analysis
CIT has been used to synthesize a range of heterocyclic compounds, including 5-cinnamoylamino-2-cyanomethyl-1,3,4-thiadiazole derivatives. These compounds were further reacted to produce various derivatives, such as coumarins, thiazolidines, and thiadiazolo[3,2-a]pyridines, with their structures confirmed by spectral and analytical data .
Chemical Reactions Analysis
CIT has been utilized in the synthesis of polyfunctionally substituted heterocyclic compounds. For instance, it was reacted with 2-cyanoethanoic acid hydrazide to afford thiosemicarbazide derivatives, which were then treated to yield thiadiazole derivatives. These derivatives were further reacted with different reagents to produce a variety of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of CIT derivatives have been studied in the context of liquid-crystalline materials. A series of isobutyl-p-(p'-n-alkoxy cinnamoyloxy) cinnamates were synthesized, displaying enantiotropic nematogenic properties without smectic phases. The mesomorphic behavior and thermal stability of these compounds were characterized using spectroscopic techniques and optical polarizing microscopy .
CIT has also been used to synthesize cinnamoylthioureas and their metal complexes with bivalent metal ions such as Cu(II), Ni(II), Pd(II), and Hg(II). The structures of these complexes were proposed based on various analytical techniques, and they exhibited antibacterial activity .
Relevant Case Studies
In medicinal chemistry, CIT derivatives have been investigated for their potential as antagonists of leukocyte function-associated antigen-1/intercellular adhesion molecule-1 interaction, which plays a role in cell adhesion and inflammation. The structure-activity relationship of these compounds was studied, and certain derivatives with specific substituents showed enhanced activity. One of the compounds was able to reduce cell migration in in vivo experiments .
In another study, CIT was used as an intermediate for the synthesis of various heterocyclic compounds, including thieno[2,3-b]quinolines and isothiazolo[5,4-b]quinolines. These compounds have potential applications in the development of new pharmaceuticals .
Scientific Research Applications
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Synthesis of Alkaloid Derivatives
- Field : Organic Chemistry
- Application Summary : Cinnamoyl isothiocyanate is used in the synthesis of cinnamoyl-containing derivatives of cytisine and anabasine alkaloids .
- Methods : The reaction of cinnamoyl isothiocyanate with alkaloids has afforded the corresponding thiourea derivatives .
- Results : The synthesized cinnamoyl-containing derivatives of these alkaloids have shown antimicrobial and cytotoxic activity .
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Antimicrobial, Anti-inflammatory, and Anticancer Properties
- Field : Medicinal Chemistry
- Application Summary : Isothiocyanates, including cinnamoyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Enzymatic Hydrolysis of Glucosinolates
- Field : Biochemistry
- Application Summary : Isothiocyanates (ITCs), including cinnamoyl isothiocyanate, are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
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Food Preservation
- Field : Food Science
- Application Summary : Isothiocyanates, including cinnamoyl isothiocyanate, have been found to have beneficial activities like antibacterial, antifungal, bioherbicidal, and antioxidant, biopesticidal, anticarcinogenic and antimutagenic . Due to these activities, they are having applications in food preservation like fruit juices and as an additive in Mayonnaise .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Synthesis of Condensed 1,3-Thiazines and Thiazoles
- Field : Organic Chemistry
- Application Summary : Cinnamoyl isothiocyanate is used in the synthesis of some condensed 1,3-thiazines and thiazoles .
- Methods : Initially, the addition of p-aminobenzoic acid to cinnamoyl isothiocyanate in acetone with stirring at room temperature for 1 h gave cinnamoyl thiourea derivative . Base-induced intramolecular ring closing of this derivative led to 1,3-thiazine cyclization .
- Results : The synthesized compounds showed that one of them is the most active compound towards the cancer cell line at which its reactivity is higher than that of the standard doxorubicin (anticancer reference drug) .
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Synthesis of Cinnamoyl-Containing Derivatives of Alkaloids
- Field : Organic Chemistry
- Application Summary : The reaction of cinnamoyl isothiocyanate with alkaloids has afforded the corresponding thiourea derivatives .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Antimicrobial and cytotoxic activity of cinnamoyl-containing derivatives of these alkaloids has been evaluated .
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Prevention of DNA Damage and Cancer
- Field : Medicinal Chemistry
- Application Summary : Isothiocyanates, including cinnamoyl isothiocyanate, can effectively prevent DNA damage and cancer caused by various carcinogens in the diet including polycyclic aromatic hydrocarbons, heterocyclic amines, and nitrosamines .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
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Food Packaging
- Field : Food Science
- Application Summary : Isothiocyanates, including cinnamoyl isothiocyanate, have been found to have beneficial activities like antibacterial, antifungal, bioherbicidal, and antioxidant, biopesticidal, anticarcinogenic and antimutagenic . Due to these activities, they have recent applications in food packaging .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Antioxidant Activity
- Field : Biochemistry
- Application Summary : Isothiocyanates, including cinnamoyl isothiocyanate, have well-defined indirect antioxidant properties .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
Future Directions
Isothiocyanates, including cinnamoyl isothiocyanate, have raised scientific interest due to their unique chemo-preventive properties against cancer pathogenesis . They have potential as promising chemo-therapeutic agents that could be used in the clinical setting to potentiate the efficacy of existing therapies .
properties
IUPAC Name |
(E)-3-phenylprop-2-enoyl isothiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(11-8-13)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQIHUSOWHSPPO-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420807 | |
Record name | (2E)-3-Phenylprop-2-enoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamoyl isothiocyanate | |
CAS RN |
19495-08-0 | |
Record name | (2E)-3-Phenylprop-2-enoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19495-08-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.